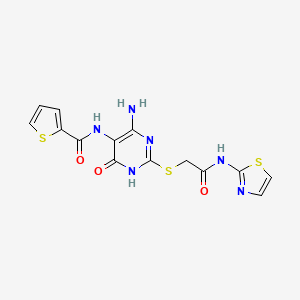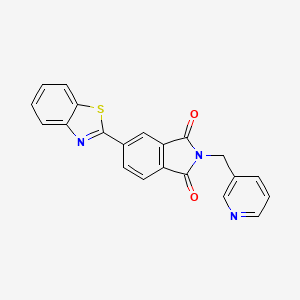![molecular formula C23H21N5O4S2 B2432820 N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892736-44-6](/img/structure/B2432820.png)
N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C23H21N5O4S2 and its molecular weight is 495.57. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Study
N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine falls within a class of compounds known for their potential as selective serotonin 5-HT6 receptor antagonists. These compounds have been synthesized and evaluated for their ability to bind to the 5-HT6 receptor and inhibit cellular responses to serotonin. This particular class of compounds shows high selectivity towards 5-HT6 receptors, indicating potential applications in treating disorders related to serotonin signaling such as depression, anxiety, and schizophrenia (Ivachtchenko et al., 2010).
Crystal Structure Analysis
The compound's relevance extends into the structural analysis domain, where studies like the synthesis and crystal structure analysis of similar triazolopyrimidin-amine derivatives contribute to the understanding of molecular interactions and design of more effective compounds. Such analyses help in elucidating the structural basis for the activity of these compounds and in optimizing their therapeutic potentials (Repich et al., 2017).
Catalyzed Synthesis of Pyrrolopyrimidines
Further extending its applications, this class of compounds is involved in catalyzed synthesis processes. For instance, DMAP-catalyzed synthesis routes have led to the creation of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of these compounds in facilitating the development of complex heterocyclic structures with potential biological activities (Khashi et al., 2015).
Heteroaromatic Azido Compounds
The synthetic utility of heteroaromatic azido compounds in preparing 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines highlights another dimension of scientific research applications. These processes involve the creation of novel heterocyclic compounds that could serve as key intermediates in pharmaceutical synthesis, further broadening the research and application spectrum of such chemical entities (Westerlund, 1980).
Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines
Exploration into the nitration of azolo[1,5-a]pyrimidin-amines has opened pathways for synthesizing a new family of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines. These studies not only expand the chemical repertoire of pyrimidin-amine derivatives but also hint at possible applications in designing compounds with unique biological activities (Gazizov et al., 2020).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S2/c1-13-5-6-18(9-14(13)2)34(29,30)23-22-25-21(20-19(7-8-33-20)28(22)27-26-23)24-15-10-16(31-3)12-17(11-15)32-4/h5-12H,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFPUWFTZXXEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC(=C5)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile](/img/structure/B2432740.png)
![(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2432741.png)
![N-(Thieno[3,2-b]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2432742.png)
![3-[4-(Morpholine-4-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2432743.png)
![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2432752.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2432753.png)


![Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate](/img/structure/B2432759.png)
